(2-Acetylcyclopropyl)(amino)acetic acid
Description
Properties
CAS No. |
733717-35-6 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(2-acetylcyclopropyl)-2-aminoacetic acid |
InChI |
InChI=1S/C7H11NO3/c1-3(9)4-2-5(4)6(8)7(10)11/h4-6H,2,8H2,1H3,(H,10,11) |
InChI Key |
OVGRGXFLBQXWTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC1C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Acetylcyclopropane Core
The synthesis of the acetylcyclopropane moiety, a key intermediate, has been extensively studied. Classical and modern methods include:
Cyclopropanation of Methyl Vinyl Ketone:
The Simmons–Smith reaction and its modified versions are commonly employed. The classical Simmons–Smith reaction using Zn/Cu yields acetylcyclopropane at approximately 50%, while replacing Zn/Cu with Zn/Ag improves yields to about 60%. A nearly quantitative yield (>95%) is achievable using CH2Br2 with a Ni(0)/Zn/NaI catalytic system.Cyclodehydration and Intramolecular Cyclisation:
Acetylcyclopropane can also be synthesized via cyclodehydration of acetylpropyl alcohol derivatives, followed by intramolecular cyclisation. The use of sodium iodide in hexamethylphosphoramide (HMPA) has been shown to maximize yields under these conditions.
| Method | Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|
| Simmons–Smith (Zn/Cu) | CH2I2, Zn/Cu | ~50 | Classical method |
| Modified Simmons–Smith (Zn/Ag) | CH2I2, Zn/Ag | ~60 | Improved yield |
| Ni(0)/Zn/NaI Catalysis | CH2Br2, Ni(0)/Zn/NaI | >95 | Near quantitative yield |
| Cyclodehydration of Acetylpropyl Alcohol | NaI/HMPA | 85–100 | Cyclisation via dihydrofuran intermediate |
Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates
A novel approach involves cobalt(II)-based metalloradical catalysis (MRC) for asymmetric cyclopropanation of dehydroaminocarboxylates with in situ-generated α-aryldiazomethanes. This method allows for stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives, including (2-Acetylcyclopropyl)(amino)acetic acid analogs, under mild conditions with excellent yields and enantioselectivities. The reaction proceeds via a stepwise radical mechanism and exhibits (Z)-diastereoselectivity, which contrasts with uncatalyzed thermal reactions.
| Catalyst System | Substrate | Yield (%) | Enantioselectivity | Diastereoselectivity | Reaction Conditions |
|---|---|---|---|---|---|
| Co(II)-amidoporphyrin complex | Dehydroaminocarboxylates | High | Excellent | (Z)-selective | Mild, radical conditions |
Stepwise Synthesis via Reductive Amination and Protection Strategies
A multi-step synthetic route reported for related cyclopropyl amino acid derivatives involves:
- Protection of aniline derivatives with Troc (2,2,2-trichloroethoxycarbonyl) groups.
- Reductive amination of protected anilines with cyclopropanecarbaldehyde to introduce the cyclopropyl moiety.
- Subsequent protection of the cyclopropylamine group with Boc (tert-butyloxycarbonyl).
- Deprotection and condensation steps to yield the target amino acid derivatives.
This method was applied in the synthesis of various cyclopropyl-containing amino acids with yields ranging from 40% to 85% depending on the step and substrate.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aniline Protection (Troc group) | TrocCl, base | High | Protects amino group |
| Reductive Amination | Cyclopropanecarbaldehyde, NaBH4, NaHCO3 | 60–85 | Introduces cyclopropylamine moiety |
| Boc Protection | Boc2O, base | High | Protects cyclopropylamine |
| Deprotection and Condensation | Acidic deprotection, coupling reagents | Moderate | Final steps to amino acid derivative |
Corey–Chaykovsky Reaction for Cyclopropanation
The Corey–Chaykovsky reaction using dimethylsulfoxonium methylide is another effective method for cyclopropanation of α,β-unsaturated ketones to form cyclopropyl ketones. This reaction proceeds via nucleophilic addition of the sulfoxonium ylide to the unsaturated ketone, followed by ring closure. Yields reported for related cyclopropyl ketones are typically high (up to 85% over two steps), with good stereochemical control.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Yield Range (%) | Stereocontrol | Notes |
|---|---|---|---|---|
| Simmons–Smith and Modified | CH2I2, Zn/Cu or Zn/Ag, Ni(0)/Zn/NaI | 50–>95 | Moderate | Classical and improved cyclopropanation |
| Co(II)-Catalyzed Radical | Co(II)-amidoporphyrin, α-aryldiazomethanes | High | Excellent (enantioselective) | Asymmetric cyclopropanation of dehydroaminocarboxylates |
| Reductive Amination + Protection | Cyclopropanecarbaldehyde, NaBH4, Boc2O | 40–85 | Good | Multi-step synthesis with protection strategies |
| Corey–Chaykovsky Reaction | Dimethylsulfoxonium methylide | Up to 85 | Good | Cyclopropanation of α,β-unsaturated ketones |
Chemical Reactions Analysis
Types of Reactions
(2-Acetylcyclopropyl)(amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Acetylcyclopropyl)(amino)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme-substrate interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Acetylcyclopropyl)(amino)acetic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The amino acid moiety may interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between (2-Acetylcyclopropyl)(amino)acetic acid and related compounds:
Key Research Findings
Conformational Constraints: Cyclopropyl-containing amino acids, such as 2-amino-2-cyclopropylacetic acid, are employed to rigidify peptide backbones, enhancing receptor selectivity and metabolic stability .
Stereochemical Effects : The (2S)-configured methylcyclopropyl analog demonstrates distinct bioactivity compared to its enantiomer, underscoring the importance of chirality in drug design .
Functional Group Impact: The acetyl group in (2-Acetylcyclopropyl)(amino)acetic acid may increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies (inferred from analogs like 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid, which shows neuroactive properties ). The mercaptomethyl group in 2-[1-(mercaptomethyl)cyclopropyl]acetic acid introduces redox-sensitive thiol functionality, enabling disulfide bond formation in drug conjugates .
Stability and Reactivity
- Cyclopropane Ring Stability : The strained cyclopropane ring in these compounds is susceptible to ring-opening under acidic or oxidative conditions, which can be modulated by substituents (e.g., acetyl groups may stabilize via electron-withdrawing effects) .
- Synthetic Challenges : Cyclopropanation often requires specialized reagents (e.g., Simmons-Smith conditions) or transition-metal catalysts, as seen in the synthesis of methyl 2-chloro-2-cyclopropylideneacetate derivatives .
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